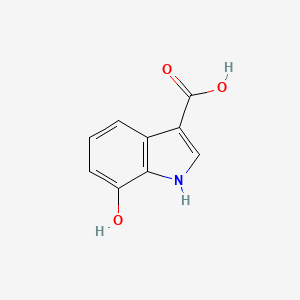
7-羟基-1H-吲哚-3-羧酸
描述
7-Hydroxy-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
植物生长调节剂
7-羟基-1H-吲哚-3-羧酸已被发现影响植物生长,例如促进发芽后根系生长和调节植物糖代谢,这对植物的整体发育至关重要 .
抗癌剂
该化合物用作制备各种抗癌剂的反应物,突出了其在开发新的抗癌治疗策略中的重要性 .
神经递质受体拮抗剂
它用于合成血清素 5-HT4 和 5-HT6 受体拮抗剂,这些拮抗剂在治疗神经系统疾病中很重要 .
刺猬通路抑制
包括 7-羟基-1H-吲哚-3-羧酸在内的吲哚衍生物用于创建刺猬通路中 Gli1 介导的转录抑制剂,这是发育生物学和癌症治疗中的关键靶点 .
生物活性
吲哚衍生物以其各种生物学重要特性而闻名,包括治疗癌细胞、微生物和人体中的不同类型疾病 .
植物抗毒素合成
在拟南芥中,吲哚-3-羧酸的衍生物从色氨酸合成,并参与导致植物抗毒素的生物合成途径,植物抗毒素是植物中积累的抗菌和通常具有抗氧化作用的物质,用于抵御病原体 .
除草活性
作用机制
Target of Action
It is known that indole derivatives, which include 7-hydroxy-1h-indole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 7-Hydroxy-1H-indole-3-carboxylic acid may be involved in tryptophan metabolism and related biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that 7-hydroxy-1h-indole-3-carboxylic acid may have a broad range of molecular and cellular effects .
生化分析
Biochemical Properties
7-Hydroxy-1H-indole-3-carboxylic acid plays a vital role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolic conversion. The hydroxyl group at the 7th position and the carboxylic acid group at the 3rd position of the indole ring contribute to its reactivity and binding affinity with these enzymes. These interactions often result in the formation of metabolites that can further participate in biochemical pathways .
Cellular Effects
The effects of 7-Hydroxy-1H-indole-3-carboxylic acid on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 7-Hydroxy-1H-indole-3-carboxylic acid can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 7-Hydroxy-1H-indole-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Changes in gene expression induced by 7-Hydroxy-1H-indole-3-carboxylic acid are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-1H-indole-3-carboxylic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 7-Hydroxy-1H-indole-3-carboxylic acid can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 7-Hydroxy-1H-indole-3-carboxylic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
7-Hydroxy-1H-indole-3-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes to form various metabolites, which can further participate in biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Hydroxy-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For example, certain transporters may actively transport 7-Hydroxy-1H-indole-3-carboxylic acid across cell membranes, while binding proteins may sequester it within specific organelles .
Subcellular Localization
The subcellular localization of 7-Hydroxy-1H-indole-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the presence of targeting signals may direct 7-Hydroxy-1H-indole-3-carboxylic acid to the mitochondria, where it can participate in metabolic processes and influence mitochondrial function .
属性
IUPAC Name |
7-hydroxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-1-2-5-6(9(12)13)4-10-8(5)7/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVYPXOSJQLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717226 | |
| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-79-4 | |
| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



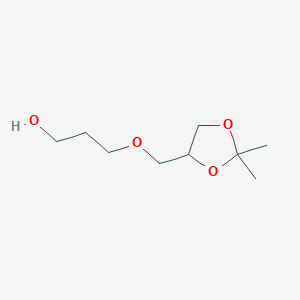

![7-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506096.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1506097.png)
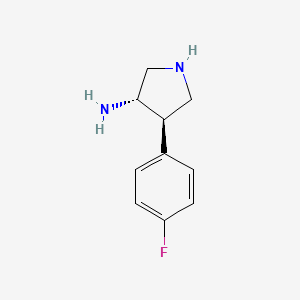
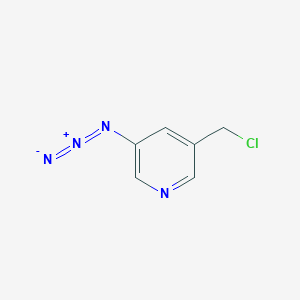


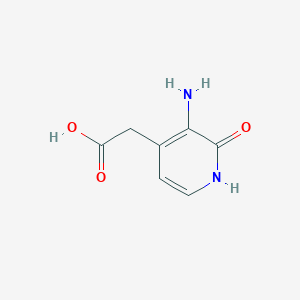
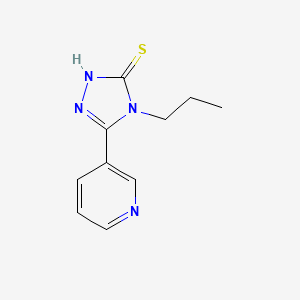


![2-Isopropyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B1506133.png)
